8-Azido-octanoyl-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

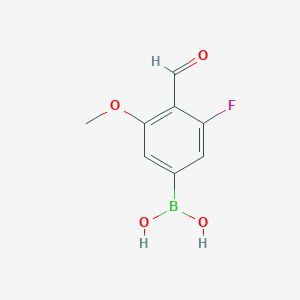

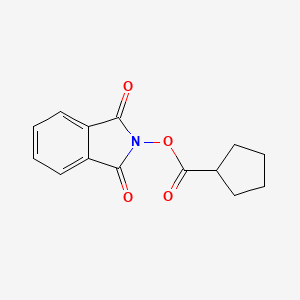

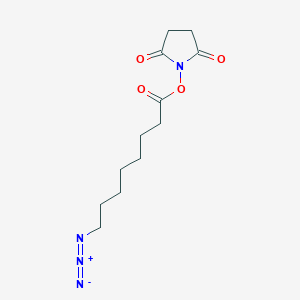

8-Azido-octanoyl-OSu is a click chemistry reagent containing an azide group. It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .

Synthesis Analysis

The synthesis of this compound involves the introduction of an 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .Molecular Structure Analysis

The molecular structure of this compound consists of an azide group, which is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . The molecular formula is C12H18N4O4 .Chemical Reactions Analysis

This compound is used in Click-chemistry (CuAAC) for further modifications . It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment .Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.30 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .科学的研究の応用

8-Azido-octanoyl-OSunoyl-OSu is a valuable tool for studying the structure and function of proteins and other molecules. It has been used in a variety of studies to investigate the effects of drugs on biological systems. For example, it has been used to study the effects of drugs on the activity of enzymes, the structure of proteins, and the binding of drugs to proteins. Additionally, it has been used to study the effects of drugs on cell signaling pathways and the regulation of gene expression.

作用機序

Target of Action

8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .

Result of Action

The result of the action of this compound is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .

Action Environment

The action of this compound is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.

実験室実験の利点と制限

8-Azido-octanoyl-OSunoyl-OSu is an ideal tool for studying the effects of drugs on biological systems. It has a number of advantages for lab experiments. It is a small molecule, which makes it easier to handle and manipulate in the lab. Additionally, it is a reversible inhibitor, which allows for the study of both the initial and the long-term effects of drugs on biological systems. However, 8-Azido-octanoyl-OSunoyl-OSu also has some limitations. It is not very stable in solution, which can make it difficult to use in long-term experiments. Additionally, it is sensitive to pH, which can limit its use in certain experiments.

将来の方向性

There are a number of potential future directions for 8-Azido-octanoyl-OSunoyl-OSu. One potential direction is the use of 8-Azido-octanoyl-OSunoyl-OSu in drug design. It could be used to study the effects of drugs on protein structure and function, which could help to improve the effectiveness of drug therapies. Additionally, 8-Azido-octanoyl-OSunoyl-OSu could be used to study the effects of drugs on cell signaling pathways and the regulation of gene expression. Finally, 8-Azido-octanoyl-OSunoyl-OSu could be used to study the effects of drugs on the activity of enzymes, which could help to improve drug delivery and efficacy.

合成法

8-Azido-octanoyl-OSunoyl-OSu can be synthesized through a two-step reaction. The first step involves the reaction of 8-azido-octanoic acid with anhydrous sodium sulfamate in a 1:1 molar ratio. The reaction is carried out in aqueous medium at a temperature of 70-80°C. The second step involves the reaction of the 8-azido-octanoic acid-O-sulfamate with anhydrous sodium sulfamate in a 1:1 molar ratio. The reaction is carried out in anhydrous solvents at a temperature of 80-90°C.

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZLUIWAPDNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。